molecular formula C15H10Cl3N3O2 B15083835 2-(2-(3-Chlorobenzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide CAS No. 765310-87-0

2-(2-(3-Chlorobenzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide

Cat. No.: B15083835
CAS No.: 765310-87-0
M. Wt: 370.6 g/mol
InChI Key: SYEZCHLCJBIADO-UFWORHAWSA-N
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Description

2-(2-(3-Chlorobenzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide is a synthetic organic compound characterized by its complex structure, which includes chlorinated aromatic rings and a hydrazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-Chlorobenzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide typically involves the following steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 3-chlorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Acylation Reaction: The hydrazone intermediate is then reacted with 2,5-dichlorophenyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-Chlorobenzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(2-(3-Chlorobenzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Possible applications in the development of new materials with specific properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(2-(3-Chlorobenzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(3-Chlorobenzylidene)hydrazino)-N-(2,4-dichlorophenyl)-2-oxoacetamide
  • 2-(2-(3-Chlorobenzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide

Uniqueness

This compound is unique due to its specific substitution pattern on the aromatic rings and the presence of both hydrazino and oxoacetamide functional groups. This combination of features may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

765310-87-0

Molecular Formula

C15H10Cl3N3O2

Molecular Weight

370.6 g/mol

IUPAC Name

N'-[(E)-(3-chlorophenyl)methylideneamino]-N-(2,5-dichlorophenyl)oxamide

InChI

InChI=1S/C15H10Cl3N3O2/c16-10-3-1-2-9(6-10)8-19-21-15(23)14(22)20-13-7-11(17)4-5-12(13)18/h1-8H,(H,20,22)(H,21,23)/b19-8+

InChI Key

SYEZCHLCJBIADO-UFWORHAWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=N/NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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